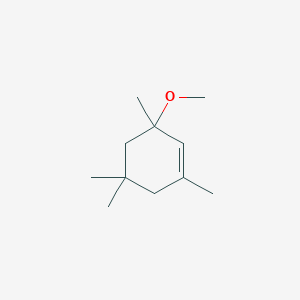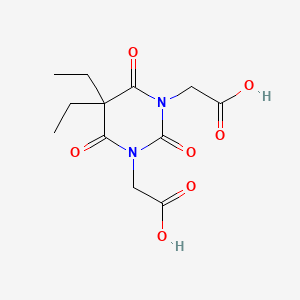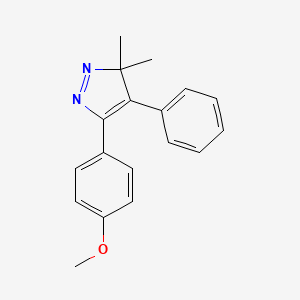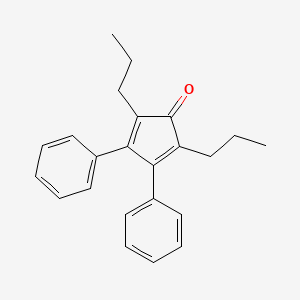![molecular formula C15H20ClNO2 B14586177 4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride CAS No. 61472-24-0](/img/structure/B14586177.png)
4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride is a chemical compound with the molecular formula C15H20ClNO2 . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with 1-tert-butylazetidin-3-ylmethanol under specific reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding benzoyl acid and tert-butylazetidin-3-ylmethanol.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an acylating agent, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of the target molecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride can be compared with other similar compounds such as 4-tert-butylbenzoyl chloride While both compounds share a similar benzoyl chloride structure, the presence of the azetidinyl group in this compound imparts unique chemical properties and reactivity
Similar compounds include:
- 4-tert-Butylbenzoyl chloride
- 4-methoxybenzoyl chloride
- 4-chlorobenzoyl chloride
These compounds can be used in various chemical reactions and have their own unique applications in research and industry.
Propriétés
Numéro CAS |
61472-24-0 |
|---|---|
Formule moléculaire |
C15H20ClNO2 |
Poids moléculaire |
281.78 g/mol |
Nom IUPAC |
4-[(1-tert-butylazetidin-3-yl)methoxy]benzoyl chloride |
InChI |
InChI=1S/C15H20ClNO2/c1-15(2,3)17-8-11(9-17)10-19-13-6-4-12(5-7-13)14(16)18/h4-7,11H,8-10H2,1-3H3 |
Clé InChI |
KVIMUWKCHYLBCB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1CC(C1)COC2=CC=C(C=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one](/img/structure/B14586099.png)

![Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14586103.png)
![Ethyl bicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14586115.png)


![4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol](/img/structure/B14586130.png)

![3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14586134.png)


![2-chloro-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586169.png)


